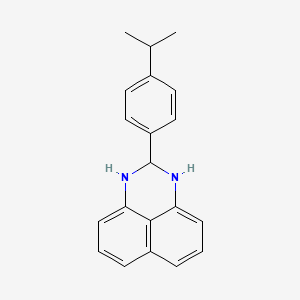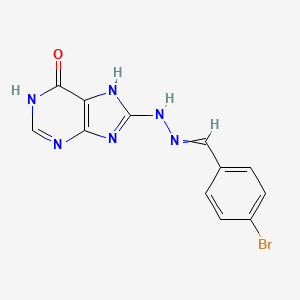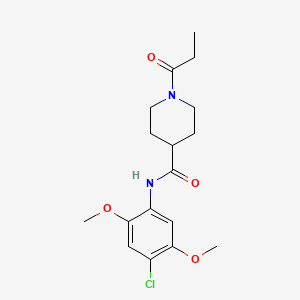
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine, also known as methoxytetrahydrofuranylpropylamin, is a chemical compound that has been extensively researched due to its potential as a therapeutic agent. This compound belongs to the class of phenethylamines and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine is not fully understood. However, it has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which may contribute to its potential therapeutic effects. The compound has also been shown to bind to sigma-1 receptors, which are involved in various cellular processes including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a wide range of effects on the central nervous system and may be useful in the treatment of various disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse. The compound has been shown to have psychoactive effects and may be addictive in some individuals.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine. One area of research is the development of new therapeutic agents based on this compound. Researchers may also investigate the potential use of this compound in the treatment of various disorders such as depression, anxiety, and addiction. Another area of research is the investigation of the compound's mechanism of action and its effects on various cellular processes. Finally, researchers may also investigate the potential for this compound to be used as a cognitive enhancer.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine involves the reaction of 4-methoxyphenylacetone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the desired compound. This synthesis method has been reported in several scientific publications and has been used to produce the compound for research purposes.
Scientific Research Applications
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine has been studied extensively for its potential as a therapeutic agent. It has been shown to have a wide range of effects on the central nervous system and has been investigated for its potential use in the treatment of various disorders such as depression, anxiety, and addiction. The compound has also been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h5-8,12,15-16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPYYAXMANVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)